molecular formula C₁₈H₁₇D₅O₆S B1140251 (2RS,3RS)-3-(2-Ethoxy-d5-phenoxy)-2-mesyloxy-3-phenyl-1-propanol CAS No. 1189680-85-0

(2RS,3RS)-3-(2-Ethoxy-d5-phenoxy)-2-mesyloxy-3-phenyl-1-propanol

Cat. No.: B1140251
CAS No.: 1189680-85-0
M. Wt: 371.46
InChI Key:
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Description

(2RS,3RS)-3-(2-Ethoxy-d5-phenoxy)-2-mesyloxy-3-phenyl-1-propanol, also known as this compound, is a useful research compound. Its molecular formula is C₁₈H₁₇D₅O₆S and its molecular weight is 371.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Anti-Diabetic Activity : A related compound, (RS)-2-ethoxy-3-{4-[2-(4-trifluoromethanesulfonyloxy-phenyl)-ethoxy]-phenyl}-propionic acid, demonstrates significant anti-diabetic activity both in vitro and in vivo, suggesting potential applications in diabetes treatment (Cai, Liu, Li, Guo, & Shen, 2006).

  • Chemical Aspects in Metabolism : Research on 3-[4-(1-hydroxy-2-methoxyethyl)phenoxy]-1-(isopropylamino)-2-propanol, a metabolite of metoprolol, includes asymmetric synthesis and determination of absolute configurations of its diastereoisomers. This is significant for understanding the metabolic pathways and effects of similar compounds (Shetty & Nelson, 1988).

  • Copolymers in Materials Science : The compound has applications in materials science, particularly in the synthesis of copolymers. Studies on oxy ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, which bear structural resemblance, show potential for creating novel materials with specific properties (Kharas et al., 2013).

  • Pyrolytic Reactions : The compound's analogs have been studied for their pyrolytic reactions, providing insights into their chemical behavior under high temperatures, which is relevant in industrial processes (Dib et al., 2008).

Properties

IUPAC Name

[3-hydroxy-1-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]-1-phenylpropan-2-yl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O6S/c1-3-22-15-11-7-8-12-16(15)23-18(14-9-5-4-6-10-14)17(13-19)24-25(2,20)21/h4-12,17-19H,3,13H2,1-2H3/i1D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCIBFTUEOPLOI-WNWXXORZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC(C2=CC=CC=C2)C(CO)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1OC(C2=CC=CC=C2)C(CO)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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